

IR-806 Dye in Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: IR-806

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the near-infrared (NIR) cyanine dye, **IR-806**, in single-molecule imaging techniques. The information is tailored for researchers in cell biology, biophysics, and pharmacology, aiming to leverage the benefits of NIR imaging for high-resolution studies of molecular dynamics and interactions.

Introduction to IR-806 Dye for Single-Molecule Imaging

IR-806 is a water-soluble, near-infrared fluorescent dye with an absorption maximum around 806 nm.^[1] Its emission in the NIR spectrum offers significant advantages for single-molecule imaging, primarily by reducing background autofluorescence from biological samples, which is a common challenge when using visible-light fluorophores.^[2] This property allows for a higher signal-to-noise ratio, which is critical for the precise localization of single molecules in techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Single-Particle Tracking (SPT).

Key Features of **IR-806**:

- Near-Infrared Emission: Minimizes cellular autofluorescence, leading to improved image contrast.^[2]

- Water Solubility: Facilitates straightforward handling and conjugation in aqueous buffers.[1]
- Amine-Reactivity: Available as an N-hydroxysuccinimide (NHS) ester, allowing for covalent labeling of primary amines on proteins and other biomolecules.[3][4]

Quantitative Photophysical Properties

The performance of a fluorophore in single-molecule localization microscopy (SMLM) is determined by several key photophysical parameters. While comprehensive quantitative data for **IR-806** in a standardized STORM buffer is not extensively documented in publicly available literature, the following table summarizes its general properties and provides a comparison with the commonly used far-red dye, Alexa Fluor 647, to offer a reference point for experimental design.

Property	IR-806	Alexa Fluor 647 (for comparison)	References
Absorption Maximum (λ_{max})	~806 nm	~650 nm	[1]
Emission Maximum (λ_{em})	>820 nm	~668 nm	[1]
Molar Extinction Coefficient	Not widely reported	~270,000 $\text{cm}^{-1}\text{M}^{-1}$	General knowledge from manufacturer specifications
Quantum Yield	Not widely reported for SMLM conditions	~0.33 (in aqueous buffer)	General knowledge from manufacturer specifications
Photon Budget	Not widely reported	High, enabling multiple switching cycles	[5]
Blinking Characteristics	Not extensively characterized for SMLM	Known to exhibit robust photoswitching in thiol-containing buffers, suitable for dSTORM	[5]
Photostability	Generally considered photostable	High photostability, a key reason for its widespread use in SMLM	[6]

Experimental Protocols

Antibody and Protein Labeling with IR-806 NHS Ester

This protocol describes the conjugation of **IR-806** NHS ester to primary amines on antibodies or other proteins.

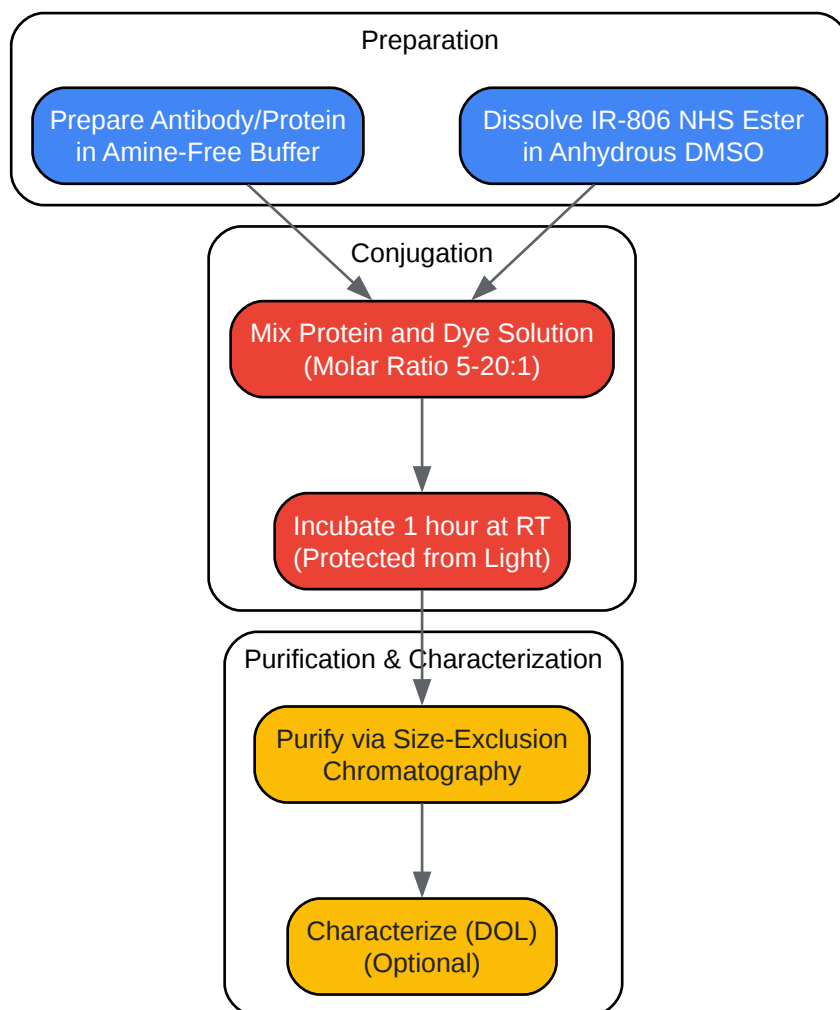
Materials:

- **IR-806** NHS ester
- Antibody or protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare the Antibody/Protein Solution:
 - Dissolve or dilute the antibody/protein in PBS to a concentration of 1-10 mg/mL.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.[7]
- Prepare the **IR-806** NHS Ester Stock Solution:
 - Immediately before use, dissolve the **IR-806** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the **IR-806** NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein).[8] The optimal ratio should be determined empirically for each protein.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[4]
- Purification of the Conjugate:
 - Separate the labeled protein from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[7]

- Collect the fractions containing the fluorescently labeled protein, which will elute in the void volume.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~806 nm (for **IR-806**).



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Caption: Workflow for **IR-806** NHS ester conjugation to proteins.

Single-Particle Tracking (SPT) of Epidermal Growth Factor Receptor (EGFR) in Live Cells

This protocol provides a general framework for using **IR-806** labeled ligands to study the dynamics of membrane receptors, such as EGFR, on the surface of living cells.

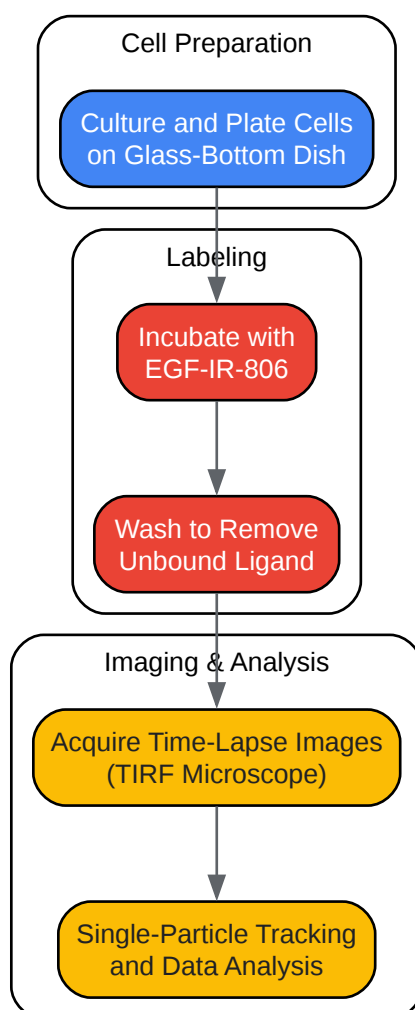
Materials:

- Cells expressing the receptor of interest (e.g., A431 cells for EGFR)
- **IR-806** labeled ligand (e.g., EGF-**IR-806**)
- Live-cell imaging buffer (e.g., phenol red-free DMEM with HEPES)
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with an 808 nm laser and a sensitive EMCCD or sCMOS camera.

Procedure:

- Cell Culture and Plating:
 - Culture cells to ~70-80% confluency.
 - Plate cells on glass-bottom dishes suitable for TIRF microscopy and allow them to adhere overnight.
- Labeling:
 - Wash the cells with pre-warmed imaging buffer.
 - Incubate the cells with a low concentration (pM to nM range) of **IR-806** labeled ligand in imaging buffer for a time sufficient to achieve sparse labeling. The optimal concentration and time should be determined empirically.
 - Wash the cells gently with imaging buffer to remove unbound ligands.
- Imaging:
 - Mount the dish on the TIRF microscope.

- Illuminate the sample with the 808 nm laser in TIRF mode to excite the **IR-806** fluorophores.
- Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 Hz) to capture the dynamics of single molecules.
- Data Analysis:
 - Use single-particle tracking software to detect and track the movement of individual fluorescent spots over time.
 - Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement radii, and binding kinetics.



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Caption: Workflow for single-particle tracking of EGFR with **IR-806**.

STORM Imaging of the Actin Cytoskeleton

This protocol outlines the steps for performing dSTORM imaging of the actin cytoskeleton in fixed cells using **IR-806**-phalloidin.

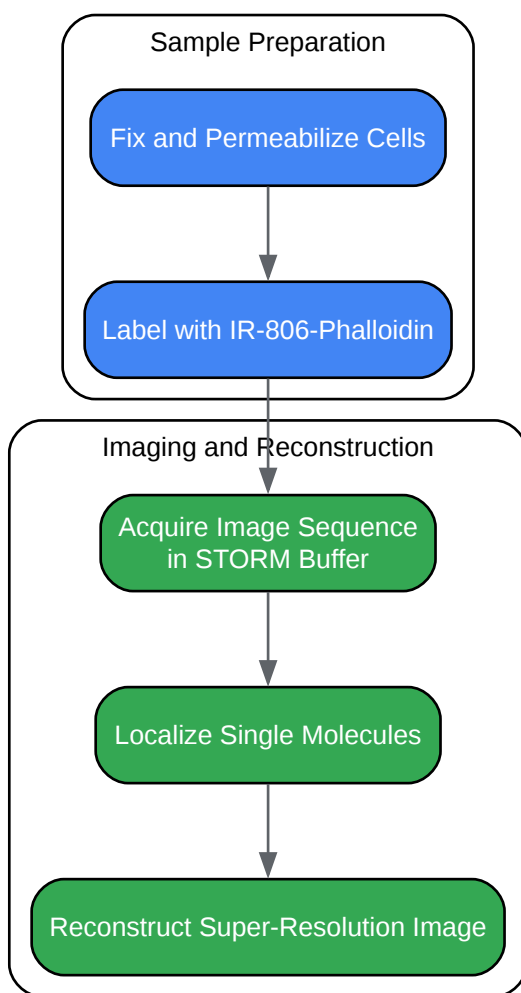
Materials:

- Fixed cells on coverslips
- **IR-806**-phalloidin conjugate
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- STORM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a thiol, such as glucose oxidase/catalase and mercaptoethylamine).[5]
- STORM-capable microscope with an 808 nm laser for excitation.

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 10 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Labeling:
 - Block the cells with 3% BSA in PBS for 30 minutes.
 - Incubate the cells with **IR-806**-phalloidin (at a suitable concentration, typically in the nM range) in blocking buffer for 20-60 minutes at room temperature.

- Wash the cells extensively with PBS.
- STORM Imaging:
 - Mount the coverslip on the microscope slide with a drop of STORM imaging buffer.
 - Illuminate the sample with high-intensity 808 nm laser light to induce photoswitching of the **IR-806** molecules.
 - Acquire a long sequence of images (typically 10,000-100,000 frames) at a high frame rate.
- Image Reconstruction:
 - Use SMLM analysis software to localize the center of each single-molecule fluorescence event in each frame with high precision.
 - Reconstruct the final super-resolution image from the accumulated localizations.



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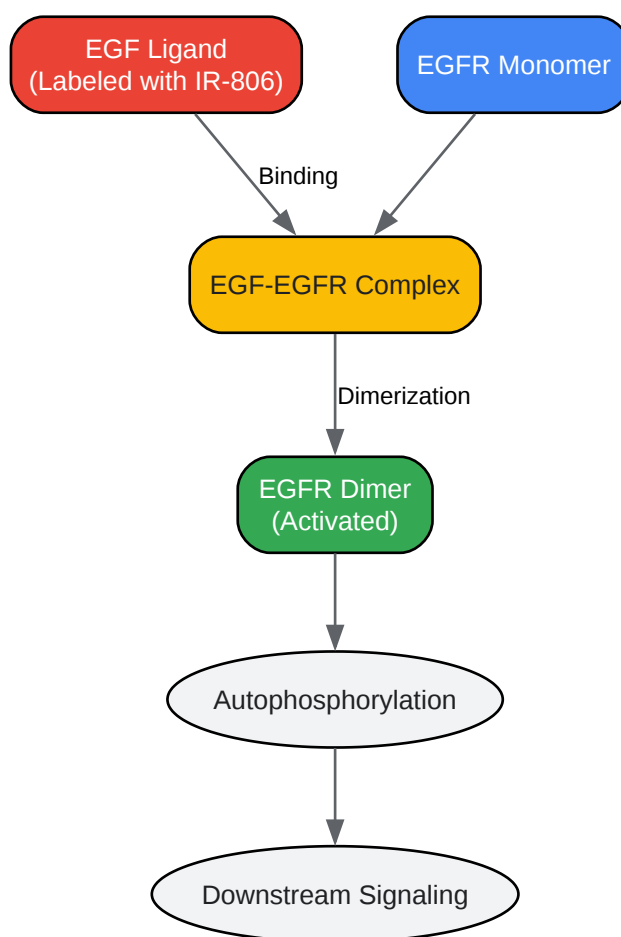
Caption: Workflow for STORM imaging of the actin cytoskeleton.

Application Example: Investigating EGFR Signaling Dynamics

Single-molecule tracking of **IR-806** labeled EGF can provide unprecedented insights into the initial steps of EGFR signaling. By tracking the movement of individual EGF molecules on the cell surface, researchers can directly observe receptor dimerization, a critical step in receptor activation.[9][10]

Signaling Pathway Overview:

The binding of EGF to EGFR induces a conformational change in the receptor, leading to the formation of EGFR dimers. This dimerization brings the intracellular kinase domains of the two receptors into close proximity, allowing for trans-autophosphorylation and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[11]



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Caption: Simplified EGFR signaling pathway initiation.

By analyzing the trajectories of EGF-**IR-806**, researchers can quantify the diffusion of monomeric and dimeric receptor complexes, determine the kinetics of dimer formation, and investigate how these dynamics are altered by drug candidates, providing valuable information for drug development.

Conclusion

IR-806 presents a valuable tool for single-molecule imaging, particularly for applications where cellular autofluorescence is a limiting factor. While more extensive characterization of its photophysical properties under SMLM conditions is needed, the protocols and application examples provided here offer a solid foundation for researchers to begin exploring the potential of this near-infrared dye in their own single-molecule studies. The ability to visualize molecular processes with high spatial and temporal resolution in the NIR window opens up new avenues for understanding complex biological systems and for the development of novel therapeutics.

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